N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide
Description
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclopropylmethyl group attached to a pyrrolidine ring, which is further connected to a methanesulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-14(12,13)10-9-4-5-11(7-9)6-8-2-3-8/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFSKXOQEXVGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(C1)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via an alkylation reaction using cyclopropylmethyl halides.
Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the pyrrolidine derivative with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new antibiotics.
Industry: The compound is used in the development of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or anticancer effects. The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide: can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine.
Cyclopropylmethyl derivatives: Compounds like cyclopropylmethylamine and cyclopropylmethyl chloride.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group and the pyrrolidine ring enhances its stability and reactivity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
